molecular formula C10H8FNO2 B1394132 Methyl 6-fluoro-1H-indole-4-carboxylate CAS No. 1082040-43-4

Methyl 6-fluoro-1H-indole-4-carboxylate

Cat. No. B1394132
M. Wt: 193.17 g/mol
InChI Key: CKFPLBCOOZCPOR-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1H-indole-4-carboxylate (MFC) is a synthetic molecule that has been studied extensively for its potential applications in the fields of science and medicine. MFC is a highly versatile compound that has been used in a variety of scientific research applications, including drug development and medical diagnostics. It has also been used to study the biochemical and physiological effects of various compounds on the body. This article will discuss the synthesis method of MFC, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

1. As a Key Intermediate in HIV Treatment Development

Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate, closely related to Methyl 6-fluoro-1H-indole-4-carboxylate, has been used in the synthesis of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. This synthesis approach offers safer alternatives to potentially hazardous methodologies, and the compounds developed show promise in the treatment of HIV (Mayes et al., 2010).

2. As a Fluorescent and Infrared Probe

Methyl indole-4-carboxylate, a variant of Methyl 6-fluoro-1H-indole-4-carboxylate, demonstrates potential as a fluorescent probe for protein local structure and dynamics due to its emission around 450 nm with a fairly long fluorescence lifetime. Its sensitivity to local hydration environments makes it a useful infrared probe (Liu et al., 2020).

3. In Antimicrobial and Anticancer Research

Compounds like 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, which share a core structure with Methyl 6-fluoro-1H-indole-4-carboxylate, have demonstrated significant antimicrobial and anticancer properties. These compounds have shown potency comparable to standard drugs against specific bacteria and cancer cell lines (Sharma et al., 2012).

properties

IUPAC Name

methyl 6-fluoro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFPLBCOOZCPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676504
Record name Methyl 6-fluoro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-1H-indole-4-carboxylate

CAS RN

1082040-43-4
Record name Methyl 6-fluoro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-indole-4-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang, R Li, C Song, Y Chen… - Natural Product …, 2021 - journals.sagepub.com
… This was followed by methyl 6-fluoro-1H-indole-4-carboxylate (307) treatment to obtain 308. After an intramolecular cyclization reaction of 308 in the presence of methylamine and …
Number of citations: 5 journals.sagepub.com

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